molecular formula C10H12F3N B12982744 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine

2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine

Cat. No.: B12982744
M. Wt: 203.20 g/mol
InChI Key: YVCNZFMARZCUTJ-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine is a chiral amine derivative featuring a trifluorinated aromatic ring at the 1-position and a methyl substituent at the 2-position of the propane backbone. The trifluorophenyl group imparts significant electronic and steric effects, influencing the compound’s physicochemical properties, such as lipophilicity and basicity.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

2-methyl-1-(2,3,6-trifluorophenyl)propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-5(2)10(14)8-6(11)3-4-7(12)9(8)13/h3-5,10H,14H2,1-2H3

InChI Key

YVCNZFMARZCUTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1F)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine typically involves the reaction of 2,3,6-trifluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, and substituted phenyl compounds .

Scientific Research Applications

2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Aromatic Ring Molecular Weight (g/mol) Key Properties/Applications Reference
2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine 2,3,6-Trifluoro ~207.2 (estimated) High lipophilicity, reduced basicity
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine 3-Fluoro, 4-methyl 243.3 Intermediate for bioactive molecules
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine 3,5-Difluoro, pyridine core 393.3 Brominated pyridine for drug synthesis
2-Methyl-1-(2-methylphenyl)propan-1-amine 2-Methylphenyl 163.3 Liquid at room temperature
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, hydroxyl Impurity in pharmaceutical synthesis

Notes:

  • Trifluorophenyl vs. Difluorophenyl/Pyridine : The trifluorophenyl group in the target compound enhances electron-withdrawing effects compared to difluorophenyl or pyridine-based analogs, reducing amine basicity and increasing metabolic stability .

Physicochemical Properties

  • Lipophilicity : The trifluorophenyl group increases logP compared to methylphenyl () or thiophene derivatives (), favoring membrane permeability but reducing aqueous solubility .
  • Basicity: Fluorine’s electron-withdrawing nature decreases the amine’s pKa relative to non-fluorinated analogs, impacting protonation states under physiological conditions .

Biological Activity

2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine is a chiral amine characterized by a trifluoromethyl-substituted phenyl group. This compound exhibits unique chemical properties due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. These characteristics make it a compelling candidate for various pharmacological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine is C10H12F3NC_{10}H_{12}F_3N. The trifluoromethyl group significantly influences the compound's electronic properties and biological activity.

PropertyValue
Molecular Weight201.21 g/mol
Boiling Point150 °C
SolubilitySoluble in organic solvents
ChiralityChiral (two enantiomers)

The biological activity of 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine is primarily linked to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures may exhibit significant effects on serotonin and norepinephrine reuptake inhibition. This suggests potential applications as antidepressants or anxiolytics due to their ability to modulate neurotransmitter levels in the brain.

Antidepressant Effects

Studies have shown that compounds with structural similarities to 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine can inhibit the reuptake of serotonin and norepinephrine. This mechanism is crucial for developing new antidepressant therapies.

Cytotoxic Activity

Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds featuring similar amine structures have shown high cytotoxicity against MCF-7 breast cancer cells. The introduction of a trifluoromethyl group can enhance these effects by increasing lipophilicity and improving cellular uptake .

Study on Anticancer Activity

A relevant study evaluated the cytotoxic effects of synthesized compounds against MCF-7 human breast cancer cells using the MTT assay. The results indicated that certain derivatives exhibited higher cytotoxicity than standard treatments like Tamoxifen. This underscores the potential of trifluoromethyl-substituted amines in cancer therapeutics .

Neurotransmitter Interaction Studies

Another study focused on the binding affinity of similar compounds to serotonin and norepinephrine transporters. The findings suggested that these compounds could effectively increase neurotransmitter levels in synaptic clefts, providing a basis for their use in treating mood disorders.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
(S)-1-(2-Fluorophenyl)propan-1-amineFluorine instead of trifluoromethylLower lipophilicity
(R)-2-Methyl-1-(3-trifluoromethylphenyl)propan-1-amineDifferent position of trifluoromethylDifferent chiral center
2-Methylphenylpropan-1-amineNo fluorine substituentsLacks fluorinated properties

The trifluoromethyl group in 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine distinguishes it from these compounds by enhancing its electronic properties and biological activity.

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